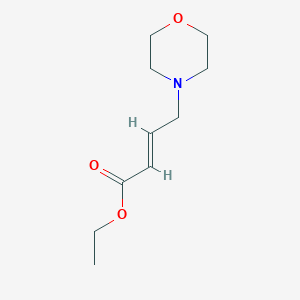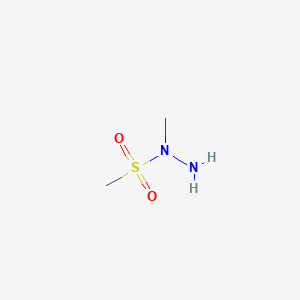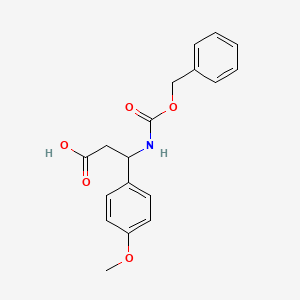![molecular formula C11H12ClN3O2S B13566931 2-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13566931.png)
2-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione is a synthetic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic chemistry
Métodos De Preparación
The synthesis of 2-[(5-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-1H-1,2,3-benzotriazole and thiolane-1,1-dione.
Reaction Conditions: The benzotriazole derivative is reacted with thiolane-1,1-dione under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Análisis De Reacciones Químicas
2-[(5-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiolane derivatives using reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Medicinal Chemistry: Benzotriazole derivatives, including this compound, have shown potential as anticancer, antifungal, antibacterial, and antiviral agents.
Material Sciences: The compound can be used as a corrosion inhibitor, UV filter, and in the development of materials for solar and photovoltaic cells.
Synthetic Chemistry: It serves as a versatile synthetic auxiliary in the preparation of various heterocyclic compounds and other complex molecular frameworks.
Mecanismo De Acción
The mechanism of action of 2-[(5-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione involves its interaction with biological targets through non-covalent interactions such as hydrogen bonding and π–π stacking. These interactions enable the compound to bind with enzymes and receptors, thereby exerting its biological effects. The benzotriazole moiety plays a crucial role in stabilizing the compound and enhancing its binding affinity to the target molecules .
Comparación Con Compuestos Similares
Similar compounds to 2-[(5-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione include other benzotriazole derivatives such as:
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Known for its use as a UV filter.
5-Methyl-1H-benzotriazole: Used in various synthetic applications.
2-[(5-chloro-1H-1,2,3-benzotriazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione: stands out due to its unique combination of a thiolane ring and a benzotriazole moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12ClN3O2S |
|---|---|
Peso molecular |
285.75 g/mol |
Nombre IUPAC |
2-[(5-chlorobenzotriazol-1-yl)methyl]thiolane 1,1-dioxide |
InChI |
InChI=1S/C11H12ClN3O2S/c12-8-3-4-11-10(6-8)13-14-15(11)7-9-2-1-5-18(9,16)17/h3-4,6,9H,1-2,5,7H2 |
Clave InChI |
AIDIEYVKYHVRHL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(S(=O)(=O)C1)CN2C3=C(C=C(C=C3)Cl)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Propylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13566852.png)


![Spiro[3.4]octan-6-amine](/img/structure/B13566874.png)






![(2r)-2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13566917.png)

![Tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B13566939.png)

